Ethyl 5-amino-1-(5-chloro-2-methylphenyl)-1H-pyrazole-4-carboxylate is a chemical compound belonging to the pyrazole class of heterocyclic compounds. Its molecular formula is C12H12ClN3O2, and it has a molecular weight of 265.70 g/mol. The compound features a pyrazole ring substituted with an amino group and an ethyl ester at the 4-position, along with a chlorinated aromatic group at the 1-position. This structure contributes to its potential biological activities and applications in medicinal chemistry.
These reactions can be utilized to modify the compound for enhanced properties or to synthesize derivatives with varied biological activities.
Pyrazole derivatives, including Ethyl 5-amino-1-(5-chloro-2-methylphenyl)-1H-pyrazole-4-carboxylate, have been reported to exhibit a range of biological activities. These include:
The specific biological activity of Ethyl 5-amino-1-(5-chloro-2-methylphenyl)-1H-pyrazole-4-carboxylate may vary depending on its structural modifications and target interactions.
Synthesis of Ethyl 5-amino-1-(5-chloro-2-methylphenyl)-1H-pyrazole-4-carboxylate can be achieved through several methods:
These methods allow for the efficient synthesis of the compound while enabling further functionalization.
Ethyl 5-amino-1-(5-chloro-2-methylphenyl)-1H-pyrazole-4-carboxylate has potential applications in:
The versatility of this compound makes it a valuable candidate for further exploration in various fields.
Studies focusing on the interactions of Ethyl 5-amino-1-(5-chloro-2-methylphenyl)-1H-pyrazole-4-carboxylate with biological targets are crucial for understanding its mechanism of action. Interaction studies may involve:
These studies provide insights into how structural modifications might enhance or inhibit biological activity.
Several compounds share structural similarities with Ethyl 5-amino-1-(5-chloro-2-methylphenyl)-1H-pyrazole-4-carboxylate. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| Ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate | 14678-87-6 | 0.97 |
| Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate | 15001-11-3 | 0.82 |
| Methyl 5-chloropyrazolo[1,5-a]pyridine-3-carboxylate | 1825395-08-1 | 0.79 |
| Ethyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate | 138907-68-3 | 0.77 |
These compounds exhibit varying degrees of similarity in structure and may possess distinct biological activities or applications. The unique substitution pattern of Ethyl 5-amino-1-(5-chloro-2-methylphenyl)-1H-pyrazole-4-carboxylate could confer specific properties that differentiate it from its analogs, making it a subject of interest in medicinal chemistry research.